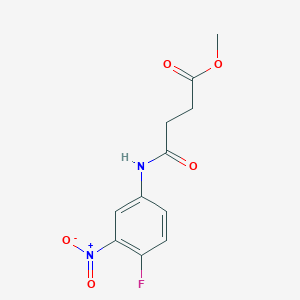

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide involves several steps. The general procedure for the synthesis of 5-(substituted sulfamoyl)-2-substituted benzoic acid and N-substituted-5-(N-substituted sulfamoyl)-2-substituted benzamide via sequential synthesis is described in the literature .Scientific Research Applications

Zinc Ion-Selective Electrode Development

N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide, through its structural derivatives, has been utilized in the development of specific electroactive materials for the creation of PVC-based Zinc(II)-selective electrodes. These electrodes exhibit a Nernstian slope of 29.3 mV per decade, demonstrating significant selectivity and sensitivity towards Zinc(II) ions over other metal ions in a pH range of 4.0–6.5. This application underscores the potential of this compound derivatives in enhancing analytical methods for zinc ion detection in various materials, including rocks, and in potentiometric titrations with EDTA (Saleh & Gaber, 2001).

Carbonic Anhydrase Inhibition

Derivatives of this compound have been explored for their inhibitory activity against carbonic anhydrase isoenzymes. This research has identified compounds with nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition of several carbonic anhydrase (CA) isoenzymes, including hCA I, II, IV, and XII. These findings highlight the therapeutic potential of these compounds in the treatment of diseases where carbonic anhydrase activity plays a significant role (Supuran et al., 2013).

Enhanced Fluorescence Probing

This compound derivatives have been used to enhance the intrinsic fluorescence intensity of erbium (Er) ions, serving as effective fluorimetric probes. This application is particularly relevant in the study of biochemical reactions, interactions between Ca2+ and molecules of biological importance, and could revolutionize the detection methods in high-performance liquid chromatography due to its simplicity, accuracy, and precision (Faridbod et al., 2009).

Synthesis of Block Copolymers

Research into the synthesis of well-defined polyamides and block copolymers containing this compound has provided insights into controlled molecular weight polyamides with low polydispersity. These developments are crucial for the production of materials with specific properties, including solubility and assembly into supramolecular structures, showcasing the versatility of these compounds in advanced polymer science (Yokozawa et al., 2002).

Properties

IUPAC Name |

N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18(17-11-5-2-6-12-17)19-14-15-24(22,23)20-13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,20H,7,10,13-15H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQPKOPEGRWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)

![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)

![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)

![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)